5-(4-fluorophenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
5-(4-FLUOROPHENYL)-4-(2-FURYLCARBONYL)-3-HYDROXY-1-(1,3-THIAZOL-2-YL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound that features a combination of fluorophenyl, furan, thiazole, and pyrrolone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-FLUOROPHENYL)-4-(2-FURYLCARBONYL)-3-HYDROXY-1-(1,3-THIAZOL-2-YL)-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thiazole ring: Starting from a suitable thioamide and α-haloketone.
Coupling with the furan ring: Using a Friedel-Crafts acylation reaction.
Introduction of the fluorophenyl group: Via a Suzuki coupling reaction.
Formation of the pyrrolone ring: Through a cyclization reaction involving the intermediate compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Material Science: Potential use in the development of organic semiconductors.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its complex structure.
Medicine
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.
Industry
Polymer Science: Use in the synthesis of novel polymers with unique properties.
Mechanism of Action
The mechanism of action of 5-(4-FLUOROPHENYL)-4-(2-FURYLCARBONYL)-3-HYDROXY-1-(1,3-THIAZOL-2-YL)-1,5-DIHYDRO-2H-PYRROL-2-ONE would depend on its specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-CHLOROPHENYL)-4-(2-FURYLCARBONYL)-3-HYDROXY-1-(1,3-THIAZOL-2-YL)-1,5-DIHYDRO-2H-PYRROL-2-ONE
- 5-(4-BROMOPHENYL)-4-(2-FURYLCARBONYL)-3-HYDROXY-1-(1,3-THIAZOL-2-YL)-1,5-DIHYDRO-2H-PYRROL-2-ONE
Uniqueness
The presence of the fluorophenyl group in 5-(4-FLUOROPHENYL)-4-(2-FURYLCARBONYL)-3-HYDROXY-1-(1,3-THIAZOL-2-YL)-1,5-DIHYDRO-2H-PYRROL-2-ONE can impart unique electronic properties, making it distinct from its chloro- and bromo- counterparts. This can affect its reactivity, binding affinity, and overall stability.
Properties
Molecular Formula |
C18H11FN2O4S |
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Molecular Weight |
370.4 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-(1,3-thiazol-2-yl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C18H11FN2O4S/c19-11-5-3-10(4-6-11)14-13(15(22)12-2-1-8-25-12)16(23)17(24)21(14)18-20-7-9-26-18/h1-9,14,23H |
InChI Key |
TWVHAYVMYNHOJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)F)C4=NC=CS4)O |
Origin of Product |
United States |
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